3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of benzofuran, triazole, and thiadiazole. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzofuran derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of benzofuran-2-carboxylic acid hydrazide with appropriate triazole and thiadiazole derivatives under reflux conditions in the presence of a catalyst such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazine moieties but lacks the benzofuran group.
Benzofuran-2-carboxylic acid hydrazide: Contains the benzofuran moiety but lacks the triazole and thiadiazole rings.
Uniqueness
3-(1-Benzofuran-2-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for specific interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H12N4OS |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N4OS/c1-2-6-12(7-3-1)10-16-21-22-17(19-20-18(22)24-16)15-11-13-8-4-5-9-14(13)23-15/h1-9,11H,10H2 |
InChI Key |
HLBGZOPXAZDWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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